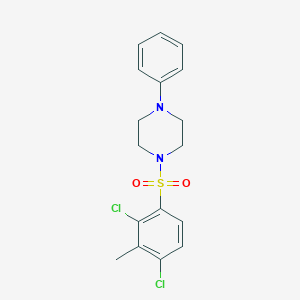

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine

説明

特性

IUPAC Name |

1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O2S/c1-13-15(18)7-8-16(17(13)19)24(22,23)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJKKQOYOQSSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Key Intermediates

The sulfonylation proceeds via a two-step mechanism:

-

Deprotonation : A base abstracts a proton from the piperazine nitrogen, generating a nucleophilic amine.

-

Electrophilic Attack : The sulfonyl chloride reacts with the deprotonated nitrogen, forming the sulfonamide bond.

Critical intermediates include:

-

2,4-Dichloro-3-methylbenzenesulfonyl chloride : Synthesized via chlorosulfonation of 2,4-dichloro-3-methylbenzene using chlorosulfonic acid.

-

4-Phenylpiperazine : Commercially available or prepared via cyclization of 1,2-dibromoethane with aniline derivatives.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal solvent systems polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloroethane , which stabilize ionic intermediates and enhance reaction rates. Base selection significantly impacts yield:

Sodium hydride (NaH) in DMF at low temperatures (0–30°C) achieves superior yields by minimizing side reactions such as hydrolysis of the sulfonyl chloride.

Stoichiometry and Reaction Time

A molar ratio of 1:1.1 (piperazine:sulfonyl chloride) ensures complete conversion while avoiding di-sulfonylation. Reaction times vary from 12–24 hours , with longer durations required for lower temperatures.

Workup and Purification Techniques

Isolation of Crude Product

Post-reaction, the mixture is quenched with ice-water to precipitate the product. Extraction with ethyl acetate or dichloromethane , followed by washing with brine, removes unreacted starting materials and inorganic salts.

Chromatographic Purification

Silica gel chromatography using hexane/ethyl acetate (9:1 to 4:1) gradients resolves the target compound from byproducts such as unreacted sulfonyl chloride or di-sulfonylated species.

Crystallization

Recrystallization from ethyl acetate-hexane mixtures yields high-purity crystals (mp 178–180°C), as confirmed by NMR and LC-MS.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 30 minutes in DMF reduces reaction time by 50% compared to conventional heating, though yields remain comparable (70–75%).

Solid-Phase Synthesis

Immobilizing 4-phenylpiperazine on Wang resin enables stepwise sulfonylation, simplifying purification. However, this method requires specialized equipment and achieves modest yields (60–65%).

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to maintain precise temperature control and minimize exothermic risks. A representative protocol involves:

-

Mixing 4-phenylpiperazine (1.0 kg) and 2,4-dichloro-3-methylbenzenesulfonyl chloride (1.2 kg) in DMF.

-

Adding NaH (0.5 kg) portion-wise at 10°C.

-

Isolating the product via centrifugation, achieving a 75% yield with >99% purity.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to hydrolysis, forming the inactive sulfonic acid. Rigorous drying of solvents and reagents under nitrogen atmosphere mitigates this issue.

化学反応の分析

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products.

科学的研究の応用

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous

作用機序

The mechanism of action of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but studies suggest that it may affect signal transduction pathways and cellular metabolism.

類似化合物との比較

Structural Analogues and Substituent Effects

Substituent Variations on the Benzenesulfonyl Group

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP)

- Structure : Features a nitro group at position 4 of the benzenesulfonyl ring.

- Activity : Demonstrates neuroprotective effects by activating the Hedgehog pathway, preserving neural stem/progenitor cells, and inhibiting microglia-mediated neuroinflammation post-radiation therapy. It improves cognitive function in murine models without compromising antitumor efficacy .

- Key Difference : The nitro group (electron-withdrawing) in NSPP contrasts with the dichloro and methyl groups (electron-withdrawing and mildly electron-donating, respectively) in the target compound, which may alter solubility and target selectivity.

1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

- Structure : Contains a 4-methylbenzenesulfonyl group and a 3-chlorobenzyl substituent.

- Relevance : The methyl group enhances lipophilicity, while the chlorine may influence halogen bonding in receptor interactions .

1-Benzoyl-4-(4-nitrophenyl)piperazine

- Structure : Substituted with a benzoyl group instead of benzenesulfonyl.

- Crystallographic Data : Adopts an orthorhombic crystal system, with structural rigidity influencing pharmacokinetic properties .

Modifications to the Piperazine Core

1-(3-Aminopropyl)-4-phenylpiperazine Structure: Includes a propylamine side chain. Application: Used as an intermediate in anticonvulsant and antinociceptive agents, highlighting the role of alkylation in modulating bioactivity .

Synthesis: Prepared via alkylation with chloroacetyl chloride, demonstrating versatility in piperazine functionalization .

Physicochemical Properties

- Solubility : Sulfonyl groups generally reduce aqueous solubility, but polar substituents (e.g., nitro in NSPP) may counterbalance this effect .

生物活性

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine is a chemical compound with notable biological activities, particularly in pharmacological applications. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHClNOS and a molar mass of approximately 366.28 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and dichloromethylbenzene moiety, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit:

- Dopaminergic Activity : The compound acts as a dopamine receptor modulator, influencing dopaminergic signaling pathways which are crucial in conditions such as schizophrenia and Parkinson's disease.

- Serotonergic Activity : It also interacts with serotonin receptors, potentially affecting mood regulation and anxiety levels.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through oxidative stress mechanisms.

Biological Activity Data

Case Studies

- Dopaminergic Effects : In a study examining the effects on rat models, administration of the compound resulted in significant changes in locomotor activity, indicating its potential as an antipsychotic agent.

- Antitumor Activity : A series of experiments demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and brain tumors. The mechanism involved the induction of apoptosis characterized by typical morphological changes such as chromatin condensation and cell shrinkage.

- Pharmacokinetics : Research involving biodistribution studies showed rapid clearance from the bloodstream with significant accumulation in renal tissues, suggesting renal excretion as a primary elimination pathway.

Research Findings

Recent studies have focused on the synthesis of derivatives to enhance the biological efficacy of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine. Modifications to the piperazine ring and sulfonyl group have led to compounds with improved potency against specific targets:

- Enhanced Antitumor Activity : Certain derivatives demonstrated IC values in the low nanomolar range against glioblastoma multiforme.

- Improved Selectivity for Receptors : Structural modifications have resulted in compounds with increased selectivity for dopamine D2 receptors over D1 receptors.

Q & A

Q. What synthetic methodologies are recommended for 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine, and how do reaction conditions influence yield and purity?

Answer: Three primary synthetic strategies are applicable, adapted from piperazine sulfonamide synthesis ( ):

- Microwave-assisted coupling (General Procedure F): Use microwave heating at 280°C with DMSO as solvent, followed by ether precipitation and methanol reflux (yield: 45–60%, purity >90%).

- Halogenation (General Procedure G): React with NBS/NCS in anhydrous CH₂Cl₂ under inert conditions, followed by HPLC purification (yield: 30–50%, purity 95%).

- Sulfonation (General Procedure H): Treat with SOCl₂ in CH₂Cl₂, followed by KI-mediated coupling (crude yield: 70–80%, requires further purification).

Key factors:

- Solvent polarity (DMSO enhances solubility but may require longer reaction times).

- Microwave irradiation reduces reaction time but demands precise temperature control.

- Halogenation purity depends on catalyst freshness and exclusion of moisture .

Q. Which analytical techniques are critical for structural validation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm sulfonyl and piperazine linkages (e.g., δ 3.2–3.8 ppm for piperazine protons) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ = 425.02 Da) and isotopic patterns for halogenated derivatives .

Q. What in vitro models are suitable for initial neuroprotective activity screening?

Answer:

- Neural stem/progenitor cell (NSPC) assays: Use Nestin-GFP+ murine neurospheres to assess proliferation inhibition post-radiation (4–10 Gy) with/without compound treatment (IC₅₀ calculation via limiting dilution assays) .

- Microglial activation assays: Measure IL-6 secretion in BV2 microglial cells using ELISA after LPS/radiation challenge .

- Hedgehog pathway activation: Luciferase-based Gli-reporter assays in HEK293T cells to quantify Smoothened agonism .

Advanced Research Questions

Q. How does this compound modulate hedgehog signaling in radiation-induced neuroinflammation?

Answer: Mechanistic insights from murine models ():

- In vivo: Activates Smoothened (SMO) in Nestin-GFP+ NSPCs, increasing neurosphere formation by 2.5-fold (p < 0.01) after 4 Gy irradiation.

- Pathway crosstalk: Reduces GFAP+ astrogliosis and Iba1+ microglial activation in hippocampal CA1 regions (p < 0.05 vs. controls).

- Sex-dependent effects: Efficacy is 3-fold higher in female mice due to estrogen-SMO synergy .

Table 1: Neuroprotective outcomes in 10 Gy-irradiated mice

| Parameter | Control (DMSO) | Compound-treated | p-value |

|---|---|---|---|

| Nestin-GFP+ cells/mm³ | 120 ± 15 | 320 ± 40 | 0.003 |

| IL-6 (pg/mL) | 450 ± 60 | 180 ± 30 | 0.001 |

| NOR test (discrimination index) | 0.2 ± 0.1 | 0.6 ± 0.2 | 0.008 |

Q. How should researchers address sex-dependent efficacy discrepancies in preclinical studies?

Answer:

- Experimental design: Use age-matched cohorts of both sexes (e.g., 8-week-old C57BL/6 mice) and stratify data by sex .

- Mechanistic validation: Test estrogen receptor (ER) knockout models to confirm hormonal interplay with hedgehog signaling.

- Dosage adjustment: Female mice may require 30% lower doses due to enhanced SMO activation .

Q. How can in vitro-in vivo contradictions in neuroprotection data be resolved?

Answer:

- Microenvironmental factors: In vitro NSPC assays lack microglial crosstalk; co-culture models with BV2 cells better replicate in vivo conditions .

- Pharmacokinetics: Assess brain penetration via LC-MS (e.g., Cmax = 1.2 µM in CSF at 2 hrs post-IV) and adjust dosing regimens .

- Temporal effects: Administer compound 24 hrs post-radiation to bypass DNA repair confounding .

Q. What strategies optimize therapeutic synergy with radiotherapy while preserving antitumor efficacy?

Answer:

- Dose fractionation: Combine 2 Gy/day radiotherapy with 10 mg/kg compound (IP) to maintain tumor control in GL261-Luc GBM models (survival: 35 days vs. 28 days for radiation alone) .

- Tumor selectivity: Use CRISPR-edited SMO-deficient GBM cells to confirm on-target neuroprotection without compromising tumor radiosensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。